

Aniline-d7 chemical structure and formula

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Compound of Interest

Compound Name: *Aniline-d7*

Cat. No.: *B085245*

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An In-Depth Technical Guide to **Aniline-d7**: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern analytical and pharmaceutical sciences, stable isotope-labeled (SIL) compounds are indispensable tools. Their ability to mimic the chemical behavior of their unlabeled counterparts while being distinguishable by mass makes them ideal for applications ranging from quantitative proteomics to mechanistic drug metabolism studies. **Aniline-d7** (Heptadeuteroaniline) is a prime example of such a compound. As the heptadeuterated isotopologue of aniline—a foundational aromatic amine in the synthesis of dyes, pharmaceuticals, and polymers—**Aniline-d7** provides a high-fidelity internal standard for the precise quantification of aniline and its derivatives.^[1] This guide offers a comprehensive technical overview of **Aniline-d7**, designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of its properties and applications.

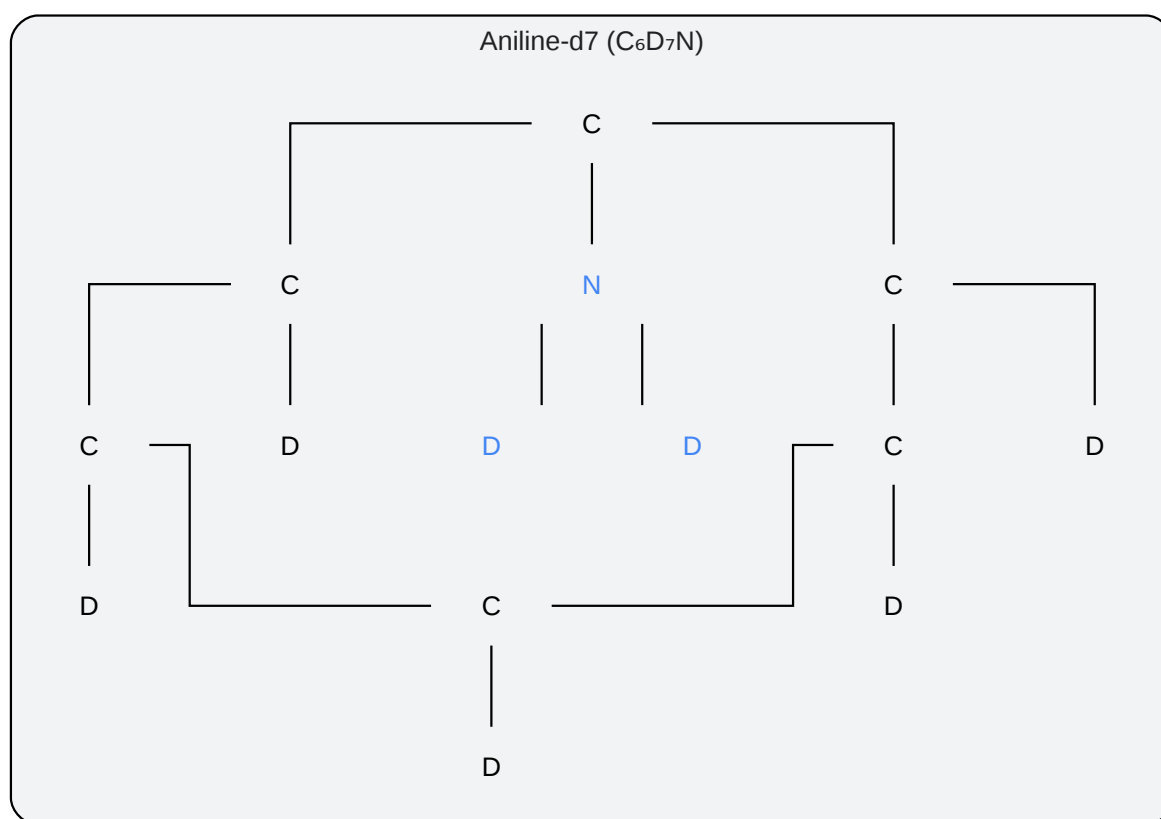
Part 1: Physicochemical and Structural Characteristics

The utility of **Aniline-d7** as an analytical standard is rooted in its distinct and well-defined physical and chemical properties. It is structurally identical to aniline, with the crucial exception that all seven hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.

Chemical Structure and Formula

The molecular formula of **Aniline-d7** is C_6D_7N , often written as $C_6D_5ND_2$ to emphasize the deuteration on both the phenyl ring and the amine group. This complete deuteration results in a significant and predictable mass shift compared to native aniline.

- Molecular Formula: C_6D_7N [2][3]
- CAS Number: 14545-23-4 [2][3]
- Synonyms: Heptadeuteroaniline, (2,3,4,5,6,N,N- 2H_7)Aniline [2]
- Molecular Weight: 100.17 g/mol [2][4]



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Caption: Chemical structure of **Aniline-d7**.

Physicochemical Data

The physical properties of **Aniline-d7** are very similar to those of unlabeled aniline, which is critical for its use as an internal standard in chromatographic methods.

Property	Value	Source(s)
Appearance	Colourless to light yellow liquid	[2]
Density	1.098 g/mL at 25 °C	[5]
Melting Point	-6 °C	[5]
Boiling Point	184 °C	[5]
Refractive Index	n ₂₀ /D 1.5824	[5]
Isotopic Purity	≥98 atom % D	[3][4]
Chemical Purity	≥99% (CP)	

Isotopic Enrichment

The term "isotopic enrichment" specifies the percentage of a specific isotope at a given atomic position. For **Aniline-d7** with an isotopic purity of 98 atom % D, it means that at any of the seven deuterated positions, there is a 98% probability of finding a deuterium atom and a 2% chance of finding a hydrogen atom.[6] This is distinct from "species abundance," which refers to the percentage of molecules that are fully deuterated (C₆D₅ND₂). High isotopic enrichment is crucial for minimizing signal overlap with the unlabeled analyte in mass spectrometry.[7]

Part 2: Synthesis and Quality Control

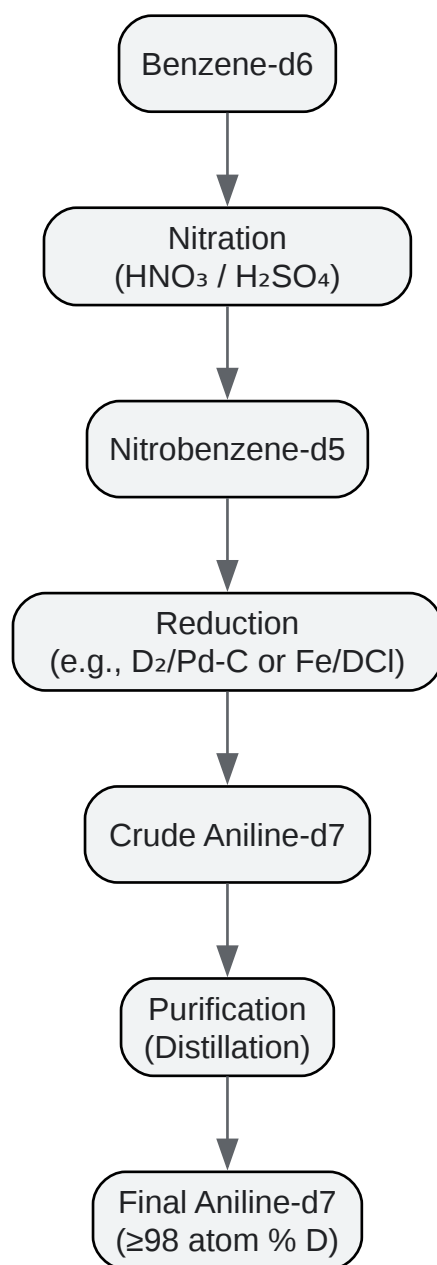
The synthesis of **Aniline-d7** requires a multi-step process that begins with a deuterated precursor, followed by rigorous purification and analytical validation to ensure its suitability as a high-quality standard.

Generalized Synthesis Pathway

While specific proprietary methods exist, the synthesis of **Aniline-d7** logically follows the established chemical route for producing aniline from benzene, adapted for deuterated

reagents.[8] The most common industrial method involves the nitration of the aromatic ring, followed by the reduction of the resulting nitro group.[1][9]

- Nitration of Benzene-d6: The process begins with Benzene-d6, which is treated with a mixture of nitric acid (HNO_3) and sulfuric acid (H_2SO_4). This electrophilic aromatic substitution reaction replaces one deuterium atom on the ring with a nitro group ($-\text{NO}_2$), yielding Nitrobenzene-d5.
- Reduction of Nitrobenzene-d5: The nitro group is then reduced to an amine ($-\text{ND}_2$). Several effective methods exist for this conversion[9]:
 - Catalytic Hydrogenation: Reaction with deuterium gas (D_2) over a metal catalyst such as palladium on carbon (Pd/C). This method is highly efficient but can be less selective if other reducible functional groups are present.
 - Metal-Acid Reduction: Using metals like iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) in heavy water (D_2O). This is a classic and robust method for nitro group reduction.
- Purification: Following the reaction, the **Aniline-d7** product is isolated and purified, typically through distillation, to remove any unreacted starting materials, byproducts, or residual non-deuterated species.



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Caption: Generalized synthesis workflow for **Aniline-d7**.

Quality Control and Characterization

To be a trustworthy standard, **Aniline-d7** must be validated for chemical purity, structural integrity, and isotopic enrichment.^[7] A multi-technique approach is essential for this validation.^[10]

Technique	Purpose	Expected Result for Aniline-d7
Mass Spectrometry (MS)	Confirms molecular weight and isotopic distribution.	A strong signal corresponding to the monoisotopic mass of 100.10.[2] The M+7 mass shift relative to unlabeled aniline is confirmed.
NMR Spectroscopy (¹ H-NMR)	Verifies the absence of protons and confirms structural integrity.	The spectrum should show minimal to no signals in the aromatic (~6.7-7.2 ppm) and amine (~3.6 ppm) regions, confirming successful deuteration.[11][12]
Gas Chromatography (GC)	Determines chemical purity by separating volatile impurities.	A single major peak, with purity typically ≥99%.[3]
Karl Fischer Titration	Quantifies water content.	Low water content, often specified as ≤0.1%.[3]

Part 3: Core Applications in Research and Development

The primary role of **Aniline-d7** is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).

Internal Standard in Quantitative Mass Spectrometry

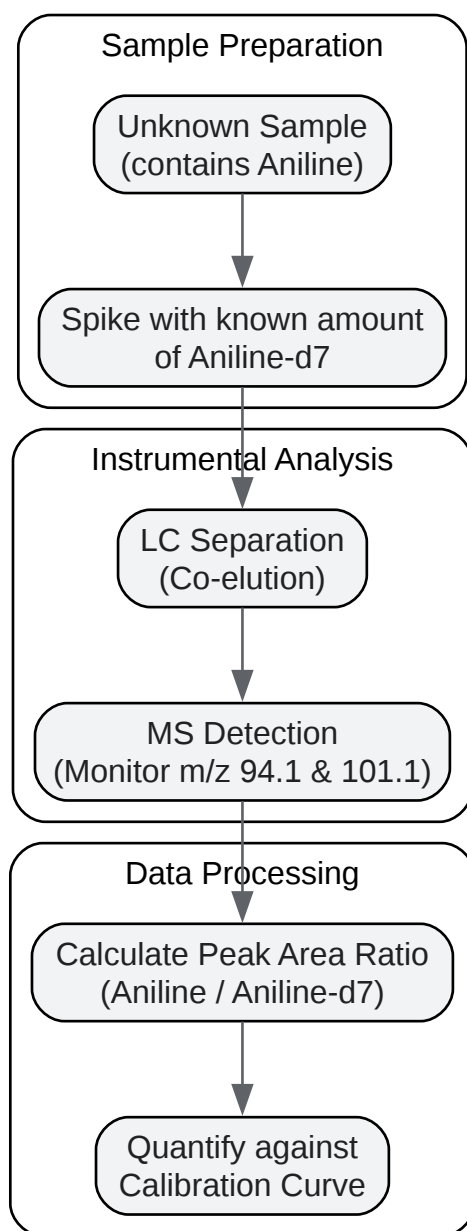
IDMS is a gold-standard quantification technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample.[13] **Aniline-d7** is an ideal internal standard for aniline quantification for several key reasons:

- **Identical Chemical Behavior:** It co-elutes with unlabeled aniline in chromatographic systems (GC and LC), meaning it experiences the same matrix effects during ionization.[10]

- **Distinct Mass Signal:** It is easily resolved from the unlabeled analyte by the mass spectrometer due to its +7 Da mass difference, eliminating signal interference.
- **High Precision:** By calculating the ratio of the analyte signal to the internal standard signal, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Workflow: LC-MS Quantification of Aniline

- **Sample Preparation:** A known amount of **Aniline-d7** stock solution is spiked into the unknown sample containing aniline.
- **Chromatographic Separation:** The sample is injected into an LC system (typically reverse-phase) to separate aniline from other matrix components. Aniline and **Aniline-d7** will elute at the same retention time.
- **Mass Spectrometric Detection:** The column eluent is directed to a mass spectrometer (e.g., a triple quadrupole) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The instrument is set to monitor the mass-to-charge ratio (m/z) for both unlabeled aniline (e.g., $[M+H]^+$ at m/z 94.1) and **Aniline-d7** (e.g., $[M+H]^+$ at m/z 101.1).
- **Quantification:** A calibration curve is generated using standards with fixed concentrations of **Aniline-d7** and varying concentrations of unlabeled aniline. The peak area ratio of aniline to **Aniline-d7** in the unknown sample is then used to determine its concentration from the calibration curve.



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Caption: Workflow for quantitative analysis using **Aniline-d7**.

Part 4: Safety and Handling

Aniline-d7 shares the same toxicological profile as unlabeled aniline and must be handled with appropriate care. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.

[2]

GHS Hazard Information

Hazard Class	Statement
Acute Toxicity	H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin/Eye Damage	H317: May cause an allergic skin reaction. H318: Causes serious eye damage.
Genetic/Carcinogenic	H341: Suspected of causing genetic defects. H351: Suspected of causing cancer.
Organ Toxicity	H372: Causes damage to organs through prolonged or repeated exposure.
Environmental	H410: Very toxic to aquatic life with long lasting effects.
Source:[5]	

Storage and Stability

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C.[5]
- Stability: **Aniline-d7** is stable under recommended storage conditions but is sensitive to light and air.[2] Over time, exposure can lead to discoloration (yellowing to browning) and the formation of oxidation byproducts, compromising its purity as a standard.

Conclusion

Aniline-d7 is a high-purity, well-characterized stable isotope-labeled compound that serves as an essential tool for the accurate quantification of aniline in complex matrices. Its synthesis and rigorous quality control ensure its reliability for demanding applications in pharmaceutical development, environmental testing, and industrial process monitoring. By providing a chemically identical but mass-distinct internal standard, **Aniline-d7** enables researchers to achieve the highest levels of accuracy and precision in their analytical workflows.

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